molecular formula C27H29N5O3S2 B12166362 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166362
M. Wt: 535.7 g/mol
InChI Key: WSDMGVFCIGSGSY-XLNRJJMWSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the piperazine ring and the pyrido[1,2-a]pyrimidin-4-one core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-4-11-32-26(34)22(37-27(32)36)17-21-24(28-23-18(2)6-5-12-31(23)25(21)33)30-15-13-29(14-16-30)19-7-9-20(35-3)10-8-19/h5-10,12,17H,4,11,13-16H2,1-3H3/b22-17-

InChI Key

WSDMGVFCIGSGSY-XLNRJJMWSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

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